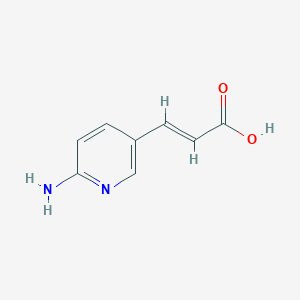

(E)-3-(6-Aminopyridin-3-yl)acrylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H2,9,10)(H,11,12)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTFOZFRTWRSLT-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1/C=C/C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-(6-Aminopyridin-3-yl)acrylic Acid for Researchers and Drug Development Professionals

Introduction: (E)-3-(6-Aminopyridin-3-yl)acrylic acid is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino group and an acrylic acid moiety. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug discovery. The presence of the aminopyridine core suggests potential interactions with various biological targets, while the acrylic acid portion offers a reactive handle for further chemical modifications and covalent interactions. This technical guide provides a comprehensive overview of the known and predicted chemical properties, synthesis methodologies, and potential biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

While experimental data for this compound is limited in publicly available literature, its properties can be estimated based on its structure and data from analogous compounds. The following table summarizes these key characteristics.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₈N₂O₂ | - |

| Molecular Weight | 164.16 g/mol | |

| CAS Number | 167837-43-6 | |

| Appearance | Solid | |

| Melting Point | Not available (predicted to be >200 °C) | Prediction |

| Boiling Point | 416.2 ± 35.0 °C (Predicted for a similar isomer) | Analogy |

| Density | 1.361 ± 0.06 g/cm³ (Predicted for a similar isomer) | Analogy |

| pKa (acidic) | ~4-5 (Predicted for the carboxylic acid) | Prediction[1] |

| pKa (basic) | ~5-6 (Predicted for the pyridine nitrogen) | Prediction[1] |

| Solubility | Sparingly soluble in water; likely soluble in DMSO and methanol. | Prediction |

Spectral Data (Predicted and Analogous)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for structural elucidation. The following table outlines the predicted chemical shifts (δ) in ppm for this compound, based on the known data for (E)-3-(pyridin-3-yl)acrylic acid and general substituent effects.[2][3]

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| H (α-vinylic) | 6.3 - 6.6 | C (Carboxyl) | 168 - 172 |

| H (β-vinylic) | 7.5 - 7.8 | C (β-vinylic) | 140 - 145 |

| H (pyridine, H2) | ~8.0 | C (α-vinylic) | 120 - 125 |

| H (pyridine, H4) | ~7.2 | C (pyridine, C3) | 130 - 135 |

| H (pyridine, H5) | ~6.5 | C (pyridine, C6) | 155 - 160 |

| NH₂ | 5.0 - 6.0 (broad) | C (pyridine, C5) | 108 - 112 |

| COOH | 12.0 - 13.0 (broad) | C (pyridine, C2) | 145 - 150 |

| C (pyridine, C4) | 125 - 130 |

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups.[2][4][5]

-

O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹

-

N-H stretch (Amine): Two sharp to medium bands around 3300-3500 cm⁻¹

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹

-

C=C stretch (Alkene and Pyridine): Medium to weak bands in the 1600-1650 cm⁻¹ region

-

C-N stretch: Bands in the 1250-1350 cm⁻¹ region.

-

O-H bend (Carboxylic Acid): A broad band around 920 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For this compound, the expected m/z for the molecular ion would be approximately 164.16.[2][6] Fragmentation patterns would likely involve the loss of CO₂, H₂O, and fragmentation of the pyridine ring.

Synthesis Methodologies

Two primary synthetic routes are plausible for the preparation of this compound: the Knoevenagel condensation and the Heck reaction.

Experimental Protocol 1: Knoevenagel Condensation

This is a widely used method for forming α,β-unsaturated acids from aldehydes and compounds with active methylene groups, such as malonic acid.[7][8][9][10]

Reaction Scheme: 6-aminopyridine-3-carbaldehyde + Malonic acid → this compound + H₂O + CO₂

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 6-aminopyridine-3-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 mL per gram of aldehyde).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

-

Acidification: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. This will precipitate the product.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Knoevenagel condensation workflow for synthesis.

Experimental Protocol 2: Heck Reaction

The Heck reaction is a powerful tool for carbon-carbon bond formation, coupling an unsaturated halide with an alkene.[11][12][13][14]

Reaction Scheme: 3-Bromo-6-aminopyridine + Acrylic acid → this compound + HBr

Detailed Methodology:

-

Reactant and Catalyst Preparation: To a sealed reaction vessel, add 3-bromo-6-aminopyridine (1.0 eq), acrylic acid (1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq), and a base such as triethylamine (Et₃N, 2.0 eq).

-

Solvent: Add a suitable solvent, such as N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 100-120 °C for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and dilute it with water.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

The aminopyridine scaffold is a well-established pharmacophore in drug discovery, known to interact with several important biological targets.

Aminopyridines as Voltage-Gated Potassium Channel Blockers

Aminopyridine derivatives are known to be blockers of voltage-gated potassium (K⁺) channels.[2] This action can restore nerve impulse conduction in demyelinated axons, a mechanism utilized in the treatment of certain neurological disorders. The blockade is typically dose-dependent and occurs from the intracellular side of the channel when it is in the open state.[15][16]

Caption: Mechanism of voltage-gated K+ channel blockade.

Pyridine Derivatives as Kinase Inhibitors

Many pyridine-containing compounds have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[17][18][19][20][21]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. Aminopyridine derivatives have been designed as EGFR inhibitors, competing with ATP for the binding site in the kinase domain.[19]

Caption: Inhibition of the EGFR signaling pathway.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: The JAK/STAT pathway is crucial for cytokine signaling. Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases. Aminopyridine derivatives have been investigated as inhibitors of JAKs, blocking the phosphorylation and subsequent activation of STAT proteins.[20]

Caption: Inhibition of the JAK/STAT signaling pathway.

Experimental Protocol: Kinase Inhibitor Screening Assay

To evaluate the potential of this compound as a kinase inhibitor, a general in vitro screening assay can be performed.[11][15][20][22]

Principle: This assay measures the activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation of a substrate. The inhibitory effect of the test compound is determined by the reduction in ADP formation.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (solvent only).

-

Initiate the kinase reaction by adding the reaction buffer to each well.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 37 °C) for a defined period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction and add a detection reagent that converts the produced ADP to a measurable signal (e.g., luminescence or fluorescence).

-

Read the signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the compound concentration.

-

Conclusion

This compound is a compound with significant potential for drug discovery, primarily due to its aminopyridine core. While specific experimental data is scarce, this guide provides a robust framework based on predictions and analogies to related structures. The outlined synthesis protocols offer practical starting points for its preparation. The potential biological activities as a potassium channel blocker and a kinase inhibitor warrant further investigation through in vitro and in vivo studies. This technical guide serves as a valuable resource for researchers embarking on the exploration of this promising molecule and its derivatives for therapeutic applications.

References

- 1. peerj.com [peerj.com]

- 2. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 3-(4-Pyridyl)acrylic acid [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Knoevenagel Condensation [organic-chemistry.org]

- 10. pure.tue.nl [pure.tue.nl]

- 11. reactionbiology.com [reactionbiology.com]

- 12. odinity.com [odinity.com]

- 13. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) MS spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. rsc.org [rsc.org]

- 19. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [ch.promega.com]

- 21. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 22. youtube.com [youtube.com]

Elucidation of the Molecular Structure of (E)-3-(6-Aminopyridin-3-yl)acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (E)-3-(6-Aminopyridin-3-yl)acrylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the analytical data and experimental protocols essential for its characterization, including spectroscopic analysis and a plausible synthetic pathway.

Chemical Identity and Physical Properties

This compound is a derivative of acrylic acid containing a 6-aminopyridine moiety. Its structural confirmation relies on a combination of spectroscopic techniques.

| Property | Value | Source |

| IUPAC Name | (2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid | |

| Molecular Formula | C₈H₈N₂O₂ | |

| Molecular Weight | 164.16 g/mol | |

| CAS Number | 167837-43-6 | |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule.

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and amine protons. The coupling constants (J values) are critical for establishing the trans configuration of the acrylic acid moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-2 (Pyridine) |

| ~7.7 | dd | 1H | H-4 (Pyridine) |

| ~7.5 | d | 1H | Vinylic CH |

| ~6.5 | d | 1H | Vinylic CH |

| ~6.4 | d | 1H | H-5 (Pyridine) |

| ~5.8 | br s | 2H | -NH₂ |

| ~12.0 | br s | 1H | -COOH |

Note: Predicted values are based on analogous compounds such as (E)-3-(pyridin-4-yl)acrylic acid and general principles of NMR spectroscopy.[2][3]

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~158 | C-6 (Pyridine) |

| ~148 | C-2 (Pyridine) |

| ~140 | Vinylic CH |

| ~138 | C-4 (Pyridine) |

| ~125 | C-3 (Pyridine) |

| ~120 | Vinylic CH |

| ~108 | C-5 (Pyridine) |

Note: Predicted values are based on data from similar structures and established carbon chemical shift ranges.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H | Stretching (Amine) |

| 3300-2500 | O-H | Stretching (Carboxylic Acid) |

| 1710-1680 | C=O | Stretching (Carboxylic Acid) |

| 1640-1610 | C=C | Stretching (Vinylic and Aromatic) |

| 1600-1450 | N-H | Bending (Amine) |

| 1300-1200 | C-O | Stretching (Carboxylic Acid) |

| 980-960 | C-H | Bending (out-of-plane, trans alkene) |

Note: These are typical ranges for the indicated functional groups. Specific values may vary.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

| m/z | Ion |

| 164.06 | [M]⁺ (Molecular Ion) |

| 147.06 | [M-OH]⁺ |

| 119.06 | [M-COOH]⁺ |

Note: The fragmentation pattern is predicted based on the stability of the resulting fragments.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is the Knoevenagel-Doebner condensation. This method involves the reaction of an aldehyde with malonic acid in the presence of a base.

Materials:

-

6-Aminopyridine-3-carbaldehyde

-

Malonic acid

-

Pyridine (as solvent and catalyst)

-

Piperidine (as catalyst)

-

Hydrochloric acid (for acidification)

-

Diethyl ether (for washing)

-

Ethanol (for recrystallization)

Procedure:

-

A solution of 6-aminopyridine-3-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine is prepared.

-

A catalytic amount of piperidine is added to the solution.

-

The reaction mixture is heated at reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

-

The precipitate is filtered, washed with cold water and diethyl ether, and then dried.

-

The crude product is recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

3.2.2. FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

Potential Biological Activity and Signaling Pathways

Derivatives of 3-(pyridin-3-yl)acrylic acid have been investigated for a range of biological activities. Notably, some aminopyridine derivatives have shown potential as antibacterial agents by inhibiting bacterial enoyl-ACP reductase.[8] Furthermore, compounds containing the pyridine-3-yl-oxazolidinone scaffold have demonstrated antibacterial activity.[9][10]

Given these precedents, this compound could potentially interact with bacterial metabolic pathways. A hypothetical signaling pathway inhibition is depicted below.

Caption: Hypothetical inhibition of a bacterial signaling pathway.

Conclusion

The structural elucidation of this compound is achieved through a combination of NMR, FTIR, and mass spectrometry. While a complete experimental dataset is not publicly available, analysis of related compounds provides a strong basis for the interpretation of its spectroscopic data. The Knoevenagel-Doebner condensation offers a reliable method for its synthesis. The aminopyridine and acrylic acid moieties suggest potential for biological activity, warranting further investigation into its medicinal applications. This guide provides a foundational framework for researchers and scientists working with this and related compounds.

References

- 1. This compound | 167837-43-6 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 3-(6-Aminopyridin-3-Yl)-N-Methyl-N-((1-Methyl-1h-Indol-2-Yl)Methyl)Acrylamide | C19H20N4O | CID 5287720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-3-(6-Aminopyridin-3-yl)acrylic Acid

CAS Number: 167837-43-6

This technical guide provides a comprehensive overview of (E)-3-(6-Aminopyridin-3-yl)acrylic acid, a heterocyclic compound of interest to researchers and drug development professionals. Due to the limited availability of data for this specific molecule, this guide incorporates information from closely related aminopyridine and acrylic acid derivatives to provide a thorough understanding of its potential properties and applications.

Physicochemical and Safety Data

This compound is a solid at room temperature with a molecular weight of 164.16 g/mol . The following tables summarize its key physicochemical properties and safety information.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid | N/A |

| Molecular Formula | C₈H₈N₂O₂ | N/A |

| Molecular Weight | 164.16 | N/A |

| Physical Form | Solid | [1] |

| Storage Temperature | Refrigerator | [1] |

| Purity | Typically ≥97% | [1] |

Table 2: Safety and Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Precautionary statements include avoiding breathing dust and using personal protective equipment.[1]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for this compound.

Caption: Plausible synthetic routes to this compound.

Experimental Protocol: Knoevenagel Condensation (Doebner Modification)

This protocol is a general procedure for the Knoevenagel condensation of an aldehyde with malonic acid, which could be adapted for the synthesis of the target compound.[2][3][4][5][6]

Materials:

-

6-Aminonicotinaldehyde

-

Malonic acid

-

Pyridine (solvent and base)

-

Piperidine (catalyst)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Dissolve 6-aminonicotinaldehyde and a molar excess of malonic acid in pyridine in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

-

Collect the solid by filtration and wash with cold water.

-

Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Potential Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively reported. However, the aminopyridine scaffold is present in numerous biologically active compounds, suggesting potential therapeutic applications.

As a Kinase Inhibitor (e.g., TYK2)

The aminopyridine moiety is a key pharmacophore in a number of kinase inhibitors, including those targeting Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[7][8][9] Inhibition of the TYK2/JAK/STAT signaling pathway is a therapeutic strategy for various autoimmune and inflammatory diseases.

Table 3: Representative Biological Activity of Aminopyridine-based TYK2 Inhibitors

| Compound | Target | Assay | IC₅₀ | Reference |

| Analogue 37 | TYK2 | Enzymatic | < 5 nM | [7] |

| Analogue 37 | IL-12 induced STAT4 phosphorylation | Cellular | 100 nM | [7] |

Signaling Pathway: TYK2/JAK/STAT Pathway

The following diagram illustrates the role of TYK2 in cytokine signaling and its inhibition.

Caption: Simplified TYK2/JAK/STAT signaling pathway and potential inhibition.

As an Antibacterial Agent

Aminopyridine derivatives have also been investigated for their antibacterial properties.[10][11][12] The mechanism of action is often attributed to the disruption of the bacterial cell membrane.

Table 4: Representative Antibacterial Activity of Aminopyridine Derivatives

| Compound | Bacteria | MIC (µg/mL) | Reference |

| Compound 2c | S. aureus | 0.039 | [10] |

| Compound 2c | B. subtilis | 0.039 | [10] |

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.[13][14][15][16][17]

Materials:

-

Purified target enzyme (e.g., TYK2)

-

Substrate and any necessary co-factors

-

Assay buffer

-

This compound dissolved in DMSO

-

Positive control inhibitor

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the enzyme and the test compound at various concentrations.

-

Incubate for a defined period at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Pharmacokinetics and Toxicology

Specific pharmacokinetic and toxicological data for this compound are not available. However, data from related aminopyridine compounds, such as 4-aminopyridine (4-AP), can provide some insights.

Pharmacokinetics of Related Aminopyridines

4-Aminopyridine is rapidly absorbed and primarily eliminated through renal excretion.[18][19][20]

Table 5: Pharmacokinetic Parameters of 4-Aminopyridine in Humans (0.3 mg/kg IV)

| Parameter | Value | Reference |

| Elimination Half-life (t½) | ~125 min | [18] |

| Volume of Distribution (Vd) | ~2.5 L/kg | [18] |

| Total Clearance (CL) | ~21 mL/kg/min | [18] |

| Urinary Excretion (% of dose) | ~60% | [18] |

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Workflow

Caption: A general workflow for pharmacokinetic and pharmacodynamic modeling.

Toxicology of Related Aminopyridines

Aminopyridines are known to be neurotoxic at high doses, with the primary mechanism being the blockade of voltage-gated potassium channels.[21][22][23][24][25]

Table 6: Acute Toxicity of 4-Aminopyridine

| Species | Route | LD₅₀ |

| Rat | Oral | 21 mg/kg |

| Mouse | Oral | 12 mg/kg |

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of aminopyridine carboxylic acids.

Experimental Protocol: HPLC Analysis

This is a general HPLC method that can be adapted for the analysis of this compound.[26][27][28][29][30]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile).

Chromatographic Conditions:

-

Flow rate: 0.5 - 1.0 mL/min

-

Column temperature: 35 °C

-

Detection wavelength: ~280 nm

-

Injection volume: 10 µL

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Analytical Workflow

Caption: A typical workflow for the HPLC analysis of aminopyridine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Knoevenagel Condensation [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 12. [PDF] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 15. youtube.com [youtube.com]

- 16. blog.biobide.com [blog.biobide.com]

- 17. bioivt.com [bioivt.com]

- 18. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of 4-aminopyridine in human volunteers. A preliminary study using a new GLC method for its estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 26. helixchrom.com [helixchrom.com]

- 27. benchchem.com [benchchem.com]

- 28. helixchrom.com [helixchrom.com]

- 29. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 30. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

Synthesis of (E)-3-(6-Aminopyridin-3-yl)acrylic acid: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(6-Aminopyridin-3-yl)acrylic acid is a pivotal bifunctional molecule, serving as a valuable building block in the synthesis of complex heterocyclic systems for pharmaceutical and materials science applications. Its structure, featuring a substituted pyridine ring and a reactive acrylic acid moiety, allows for diverse chemical modifications. This guide provides an in-depth examination of the synthetic routes to this target molecule, with a primary focus on the robust and efficient Doebner-Knoevenagel condensation. We will dissect the underlying reaction mechanisms, provide a detailed, field-tested experimental protocol, and discuss the analytical techniques required for structural verification and purity assessment. Furthermore, an alternative synthetic strategy via the Heck cross-coupling reaction is presented to offer a comprehensive overview for the modern researcher.

Chapter 1: Strategic Synthesis Design & Retrosynthetic Analysis

The design of a successful synthesis hinges on a logical retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. For this compound, two primary bond disconnections offer viable and industrially relevant synthetic strategies.

-

Strategy A: Knoevenagel Condensation Approach. This strategy involves disconnecting the carbon-carbon double bond formed between the pyridine ring and the acrylic acid tail. This leads back to a pyridyl aldehyde and a C2-synthon, typically malonic acid. This is often the preferred route due to its operational simplicity and avoidance of expensive transition-metal catalysts.

-

Strategy B: Heck Cross-Coupling Approach. An alternative disconnection is made at the C-C single bond between the pyridine ring and the vinyl group. This retrosynthetic step points to a halogenated aminopyridine and an acrylic acid (or ester) precursor. This palladium-catalyzed method is powerful for its broad substrate scope but requires careful control of reaction conditions and catalyst systems.[1][2]

The following diagram illustrates these two distinct retrosynthetic pathways.

Caption: Retrosynthetic analysis of the target molecule.

This guide will first focus on the Knoevenagel condensation, a classic yet highly effective method for this transformation.[3]

Chapter 2: The Doebner-Knoevenagel Condensation Pathway

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4] The Doebner modification specifically utilizes pyridine as the solvent and often a catalytic amount of a stronger base like piperidine, with malonic acid as the active methylene compound. This variant is particularly effective as it facilitates both condensation and subsequent decarboxylation in a single pot to yield the desired α,β-unsaturated carboxylic acid.[4][5]

Mechanistic Insights

The reaction proceeds through several well-defined steps:

-

Enolate Formation: The basic catalyst (piperidine) deprotonates the highly acidic α-carbon of malonic acid to form a nucleophilic enolate.

-

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 6-aminopyridine-3-carbaldehyde.

-

Dehydration: The resulting aldol-type intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated system.

-

Decarboxylation: Under the typical heating conditions of the Doebner reaction, the β-carboxylic acid group is eliminated as carbon dioxide, yielding the final (E)-α,β-unsaturated acid product. The trans or (E)-isomer is thermodynamically favored due to reduced steric hindrance.

Caption: Mechanism of the Doebner-Knoevenagel Reaction.

Reagents and Materials

Proper preparation and handling of reagents are critical for success.

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties / Safety Notes |

| 6-Aminopyridine-3-carbaldehyde | 55936-96-4 | 122.12 | Solid. Handle in a fume hood. Potential irritant. |

| Malonic Acid | 141-82-2 | 104.06 | Solid. Corrosive. Causes severe skin burns and eye damage. Store in a dry place. |

| Pyridine | 110-86-1 | 79.10 | Liquid. Flammable. Harmful if swallowed or inhaled. Strong, unpleasant odor. Use only in a well-ventilated fume hood. |

| Piperidine | 110-89-4 | 85.15 | Liquid. Flammable and toxic. Corrosive. Use as a catalyst in small quantities. Handle with extreme care in a fume hood. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Used for pH adjustment during work-up. Corrosive. |

| Deionized Water | 7732-18-5 | 18.02 | Used for work-up and precipitation. |

| Ethanol/Water | N/A | N/A | Potential solvent system for recrystallization. |

Chapter 3: Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Reaction Setup and Execution

-

Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-aminopyridine-3-carbaldehyde (e.g., 5.0 g, 40.9 mmol).

-

Solvent and Reagent Addition: Add pyridine (100 mL) to the flask and stir until the aldehyde is fully dissolved. To this solution, add malonic acid (6.4 g, 61.4 mmol, 1.5 eq) followed by piperidine (0.4 mL, 4.09 mmol, 0.1 eq) as the catalyst.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 115°C) under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation:

-

After completion, allow the mixture to cool to room temperature.

-

Remove the pyridine solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (100 mL) and stir vigorously.

-

Adjust the pH of the aqueous suspension to ~5-6 using 2M hydrochloric acid. This will protonate the pyridine nitrogen and the amino group while ensuring the carboxylic acid is deprotonated, but it will cause the zwitterionic product to precipitate.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) and then with a small amount of cold ethanol.

-

-

Purification:

-

The crude solid can be purified by recrystallization from an ethanol/water mixture.

-

Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50°C to a constant weight.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Chapter 4: Product Characterization & Validation

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound (MW: 164.16 g/mol ).

| Technique | Expected Results |

| ¹H NMR | (400 MHz, DMSO-d₆): δ ppm ~8.1 (s, 1H, H2-py), ~7.8 (d, J=8.4 Hz, 1H, H4-py), ~7.4 (d, J=15.8 Hz, 1H, vinyl-H), ~6.5 (d, J=8.4 Hz, 1H, H5-py), ~6.3 (d, J=15.8 Hz, 1H, vinyl-H), ~6.2 (br s, 2H, -NH₂). The large coupling constant (J > 15 Hz) for the vinyl protons is diagnostic of the (E)-configuration.[6] |

| Mass Spectrometry | (ESI+): Expected [M+H]⁺ at m/z = 165.07.[6] |

| Melting Point | A sharp melting point is indicative of high purity. Literature values should be consulted if available. |

| Purity (HPLC) | >97% purity is expected after proper recrystallization. |

Chapter 5: Alternative Pathway: The Heck Reaction

For substrates where the corresponding aldehyde is unavailable or unstable, the Heck reaction provides a powerful alternative.[7] This palladium-catalyzed reaction couples an aryl halide (e.g., 5-bromo-2-aminopyridine) with an activated alkene (e.g., ethyl acrylate), followed by hydrolysis to yield the target acid.

Reaction Scheme: 5-bromo-2-aminopyridine + Ethyl Acrylate → (E)-Ethyl 3-(6-aminopyridin-3-yl)acrylate → this compound

Typical Conditions:

-

Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄

-

Ligand: PPh₃, P(o-tol)₃, or other phosphine ligands

-

Base: Et₃N, K₂CO₃, or other inorganic/organic bases

-

Solvent: DMF, Acetonitrile, or Toluene

The core of the reaction is the Pd(0)/Pd(II) catalytic cycle.

Caption: Simplified catalytic cycle for the Heck Reaction.[8]

While highly effective, this route's primary drawbacks are the cost of the palladium catalyst and the need to remove residual metal from the final product, which is a critical concern in pharmaceutical applications.

Conclusion

This guide has detailed two robust synthetic strategies for the preparation of this compound. The Doebner-Knoevenagel condensation stands out as the more practical and economical choice for scale-up, leveraging readily available starting materials and avoiding costly transition metals. The provided step-by-step protocol, grounded in established chemical principles, offers a reliable pathway for researchers to obtain this valuable intermediate in high yield and purity. The alternative Heck reaction serves as a powerful secondary option, highlighting the versatility of modern cross-coupling chemistry.

References

- 1. Heck Reaction—State of the Art [mdpi.com]

- 2. Heck Reaction [organic-chemistry.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]

- 6. (2E)-3-(3-AMINOPHENYL)ACRYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to (E)-3-(6-Aminopyridin-3-yl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of (E)-3-(6-aminopyridin-3-yl)acrylic acid, a molecule of interest in medicinal chemistry and materials science.

Chemical Identity and Properties

This compound is a derivative of acrylic acid containing a 6-aminopyridine moiety. Its formal IUPAC name is (2E)-3-(6-amino-3-pyridinyl)-2-propenoic acid. The presence of both an amino group and a carboxylic acid group makes it an interesting building block for the synthesis of more complex molecules, including polymers and pharmaceutical agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2E)-3-(6-amino-3-pyridinyl)-2-propenoic acid | |

| Synonym | This compound | |

| CAS Number | 167837-43-6 | |

| Molecular Formula | C₈H₈N₂O₂ | |

| Molecular Weight | 164.16 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | 97% | [1] |

| InChI | 1S/C8H8N2O2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H2,9,10)(H,11,12)/b4-2+ | [1] |

| InChI Key | RKTFOZFRTWRSLT-DUXPYHPUSA-N | [1] |

| Storage Temperature | Refrigerator | [1] |

Synthesis and Experimental Protocols

A representative procedure for the hydrolysis of an ethyl ester to the carboxylic acid is described for a similar compound, (2E)-3-(3-aminophenyl)acrylic acid[2]. This can be adapted for the synthesis of the title compound from its corresponding methyl or ethyl ester.

Experimental Protocol: Hydrolysis of an Acrylic Ester

-

Dissolution: The starting material, methyl (E)-3-(6-aminopyridin-3-yl)acrylate, is dissolved in a mixture of methanol, tetrahydrofuran, and water[2].

-

Hydrolysis: Lithium hydroxide (LiOH) is added to the solution, and the reaction mixture is stirred at room temperature for 12 hours[2].

-

Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then diluted with water and acidified using an aqueous saturated citric acid solution[2].

-

Extraction: The aqueous solution is extracted with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product[2].

Below is a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Potential Biological Activities and Applications

The biological activities of this compound have not been extensively reported. However, the structural motifs present in the molecule, namely the acrylic acid and aminopyridine moieties, are found in various biologically active compounds. This suggests that the title compound could serve as a scaffold or intermediate for the development of novel therapeutic agents.

3.1. Antimicrobial and Antifungal Activity

Polymers and small molecules containing acrylic acid have demonstrated antimicrobial and antifungal properties[3][4]. For instance, certain crosslinked terpolymers of acrylic acid have shown broad-spectrum inhibition against both Gram-positive and Gram-negative bacteria, as well as promising antifungal activity[3]. The incorporation of the aminopyridine ring may further enhance or modulate this activity.

3.2. Heparin-like Activities

Poly(N-acryl amino acids) have been investigated for their heparin-like activities, which include the inhibition of the heparanase enzyme, release of basic fibroblast growth factor (bFGF), and inhibition of smooth muscle cell proliferation[5]. The carboxylic acid group is essential for this biological activity[5]. Given its structure, this compound could be a valuable monomer for the synthesis of polymers with potential applications in oncology and inflammation.

The logical relationship for exploring the potential of this compound is outlined below.

Caption: Logical relationship of the compound's features to potential therapeutic applications.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and materials science. Its synthesis can be achieved through standard organic chemistry reactions, such as the hydrolysis of its ester precursor. While its specific biological activities are not yet well-defined, its structural components suggest that it may possess antimicrobial, antifungal, and heparin-like properties. Further research is warranted to fully elucidate the therapeutic and material science potential of this molecule and its derivatives.

References

- 1. This compound | 167837-43-6 [sigmaaldrich.com]

- 2. (2E)-3-(3-AMINOPHENYL)ACRYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Poly(N-acryl amino acids): a new class of biologically active polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of (E)-3-(6-Aminopyridin-3-yl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(6-Aminopyridin-3-yl)acrylic acid is a substituted acrylic acid derivative containing a 6-aminopyridine moiety. This compound belongs to a class of molecules that are of significant interest in medicinal chemistry and materials science. The presence of a vinyl group, a carboxylic acid, and an aromatic amine provides multiple points for chemical modification and interaction, making it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional polymers. The aminopyridine scaffold is a common feature in many biologically active compounds, and its combination with an acrylic acid linker suggests potential applications as an enzyme inhibitor, a receptor ligand, or a monomer for specialty polymers. This guide provides a comprehensive overview of its known physicochemical properties, experimental protocols for its synthesis and characterization, and relevant safety information.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-(6-amino-3-pyridinyl)-2-propenoic acid | |

| Synonym(s) | (E)-3-(6-Amino-3-pyridyl)acrylic acid | [1] |

| CAS Number | 167837-43-6 | [1][2] |

| Molecular Formula | C₈H₈N₂O₂ | |

| Molecular Weight | 164.16 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥97% or ≥98% as commercially available | [1][2] |

| Solubility | Soluble in DMSO, sparingly soluble in water | N/A |

| Storage Temperature | Refrigerator (2-8°C) | [1] |

Spectroscopic and Analytical Data

Structural identification and confirmation of this compound rely on standard analytical techniques. The following table lists key identifiers derived from its chemical structure.

| Identifier | Value | Source(s) |

| InChI | 1S/C8H8N2O2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H2,9,10)(H,11,12)/b4-2+ | [1] |

| InChI Key | RKTFOZFRTWRSLT-DUXPYHPUSA-N | [1] |

| SMILES | C1=CC(=NC=C1N)C=CC(=O)O | N/A |

Experimental Protocols

Synthesis Protocol: Hydrolysis of an Ester Precursor

A plausible and common method for the synthesis of acrylic acid derivatives is the hydrolysis of their corresponding esters. This protocol is adapted from the synthesis of a structurally similar compound, (2E)-3-(3-aminophenyl)acrylic acid.[3]

-

Dissolution: The starting material, an ester of this compound (e.g., the methyl or ethyl ester), is dissolved in a mixture of solvents such as methanol, tetrahydrofuran (THF), and water.

-

Hydrolysis: An aqueous solution of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added to the solution. The reaction mixture is stirred at room temperature for several hours (e.g., 12-24 hours) to allow for complete hydrolysis of the ester.

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove the organic solvents. The remaining aqueous residue is diluted with water.

-

Acidification: The aqueous solution is carefully acidified to a pH of approximately 4-5 using a suitable acid, such as a saturated citric acid solution or dilute hydrochloric acid. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

-

Extraction & Isolation: The aqueous solution is extracted multiple times with an organic solvent like ethyl acetate (EtOAc).

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Characterization Protocol

The identity and purity of the synthesized compound are confirmed using standard analytical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is acquired to confirm the presence of protons corresponding to the aminopyridine ring, the vinyl group, and the carboxylic acid. The coupling constants of the vinyl protons are used to confirm the (E)-stereochemistry.

-

¹³C NMR: A ¹³C NMR spectrum is acquired to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is typically used to determine the molecular weight of the compound. The analysis is run in positive ion mode to observe the protonated molecule [M+H]⁺, confirming the molecular formula.

-

-

Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the final compound. A suitable column (e.g., C18) and mobile phase are used to separate the product from any remaining starting materials or byproducts. The purity is determined by the relative area of the product peak.

-

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: General Synthesis Workflow.

Caption: Compound Characterization Workflow.

Safety Information

It is essential to handle this compound with appropriate safety precautions in a laboratory setting. The compound is classified with the following hazard statements.[1]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be performed in a well-ventilated area or a fume hood.

References

(E)-3-(6-Aminopyridin-3-yl)acrylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the chemical compound (E)-3-(6-Aminopyridin-3-yl)acrylic acid, focusing on its fundamental molecular properties.

Core Molecular Data

The primary molecular characteristics of this compound are summarized below. This data is essential for a variety of research and development applications, including stoichiometry, formulation, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C8H8N2O2 | [1] |

| Molecular Weight | 164.16 g/mol | [1][2][3][4][5] |

| IUPAC Name | (2E)-3-(6-amino-3-pyridinyl)-2-propenoic acid | [2][5] |

| CAS Number | 167837-43-6 | [2][5] |

| Physical Form | Solid | [1][5] |

| Purity (Typical) | ≥97% | [1][5] |

| Solubility | Soluble in DMSO, sparingly soluble in water | [1] |

| Storage Temperature | 2-8°C (refrigerated) | [1] |

Logical Relationship: From Structure to Molecular Weight

The molecular weight of a compound is a direct function of its atomic composition, as dictated by its chemical structure. The following diagram illustrates the logical flow from the compound's name to its final calculated molecular weight.

References

- 1. China this compound Supplier | Bulk Factory Supply [ascent-acrylate.com]

- 2. This compound | 167837-43-6 [sigmaaldrich.com]

- 3. Isophthalamide | C8H8N2O2 | CID 74445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Terephthalamide | C8H8N2O2 | CID 76381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 167837-43-6 [sigmaaldrich.com]

The Biological Activity of Aminopyridine Acrylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridine acrylic acid derivatives represent a promising class of heterocyclic compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of Aminopyridine Acrylic Acid Derivatives

The synthesis of aminopyridine acrylic acid derivatives can be achieved through various chemical reactions. A common approach involves the reaction of an aminopyridine with a suitable acrylic acid derivative. For instance, 3-(4-acetylphenylcarbamoyl) acrylic acid can be synthesized by reacting maleic anhydride with 4-aminoacetophenone[1]. This intermediate can then be copolymerized with other monomers, and the resulting polymer can be grafted with aminopyridine moieties through reactions like the Hantzsch pyridine synthesis[1].

Another synthetic strategy involves multicomponent reactions, which offer an efficient way to generate a variety of substituted 2-aminopyridines from simple precursors[2]. These reactions often proceed through a series of steps including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.

Anticancer Activity

Aminopyridine derivatives have demonstrated significant potential as anticancer agents, with some acrylic acid hybrids showing notable activity. The anticancer efficacy of these compounds is often evaluated using in vitro cytotoxicity assays against various cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected aminopyridine derivatives, including some acrylic acid analogs and related structures. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8a | MCF-7 (Breast) | 8.2 | [3] |

| HepG2 (Liver) | 23.1 | [3] | |

| A549 (Lung) | 19.4 | [3] | |

| Compound 8f | HCT-116 (Colon) | 2.4 | [3] |

| Compound 8 | A549 (Lung) | ~6 | [4] |

| Compound 9 | A549 (Lung) | ~6 | [4] |

| Aminopyridine Derivative 4a | HCT 116 (Colorectal) | 3.7-8.1 | [5] |

| Aminopyridine Derivative 4b | HCT 116 (Colorectal) | 3.7-8.1 | [5] |

| Aminopyridine Derivative 4c | HCT 116 (Colorectal) | 3.7-8.1 | [5] |

| Aminopyridine Derivative 4d | HCT 116 (Colorectal) | 3.7-8.1 | [5] |

| Aminopyridine Derivative 4a | HT29 (Colorectal) | 3.27-7.7 | [5] |

| Aminopyridine Derivative 4b | HT29 (Colorectal) | 3.27-7.7 | [5] |

| Aminopyridine Derivative 4c | HT29 (Colorectal) | 3.27-7.7 | [5] |

| Aminopyridine Derivative 4d | HT29 (Colorectal) | 3.27-7.7 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (aminopyridine acrylic acid derivatives)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 to 1.5 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate the plates for 24-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways in Cancer

Aminopyridine derivatives can exert their anticancer effects through various signaling pathways. For example, some imidazopyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in breast cancer[6]. Inhibition of this pathway can lead to decreased cell proliferation and tumor growth[6].

Furthermore, certain 2-aminopyridine derivatives have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in colon cancer[7]. Inhibition of CDK8 can suppress the activation of the Wnt/β-catenin pathway and induce cell cycle arrest[7]. 4-aminopyridine has also been shown to induce apoptosis in acute myeloid leukemia (AML) cells by increasing intracellular calcium concentration through the P2X7 receptor pathway[2].

Antimicrobial Activity

Aminopyridine acrylic acid derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected aminopyridine derivatives, with data on the minimum inhibitory concentration (MIC) and zone of inhibition.

| Compound ID | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Compound 2c | S. aureus | 0.039 | 9.33 ± 0.57 | [2][8] |

| B. subtilis | 0.039 | 13 ± 0 | [2][8] | |

| B. cereus | 78 | 11.33 ± 0.57 | [2][8] | |

| E. faecalis | 78 | 9.66 ± 0 | [2][8] | |

| M. luteus | 78 | 8.66 ± 0.57 | [2][8] | |

| L. monocytogenes | 156 | 12.33 ± 0.57 | [2][8] | |

| PSMP | S. aureus | - | High | [1] |

| E. coli | - | High | [1] | |

| PSA | S. aureus | - | 11-21 | [1] |

| E. coli | - | 11-21 | [1] | |

| PMAP | S. aureus | - | 10-26 | [1] |

| E. coli | - | 10-26 | [1] | |

| Compound 22 | E. coli | 12.5 | 6.0-8.4 | [9][10] |

| P. mirabilis | 12.5 | 6.0-8.4 | [9][10] | |

| Compound 23 | E. coli | 12.5 | 6.0-8.4 | [9][10] |

| P. mirabilis | 12.5 | 6.0-8.4 | [9][10] | |

| Compound 24 | E. coli | 37.5 | 6-14 | [9][10] |

| P. mirabilis | 37.5 | 6-14 | [9][10] |

Experimental Protocol: Antimicrobial Susceptibility Testing

1. Disk Diffusion Assay (Qualitative Screening)

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial strains

-

Sterile filter paper disks (6 mm diameter)

-

Test compounds

-

Standard antibiotic disks (positive control)

-

Solvent (e.g., DMSO, negative control)

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Evenly swab the surface of an MHA plate with the bacterial inoculum.

-

Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface. Also, apply standard antibiotic and solvent control disks.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Microdilution Method (MIC Determination)

Materials:

-

96-well microtiter plates

-

Mueller-Hinton broth (MHB)

-

Bacterial strains

-

Test compounds

-

Standard antibiotic

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring absorbance.

Anti-inflammatory Activity

Certain aminopyridine derivatives have shown promise as anti-inflammatory agents. Their activity can be assessed through various in vivo and in vitro models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer or calipers.

-

Compound Administration: Administer the test compound or the standard drug to the rats via an appropriate route (e.g., intraperitoneal, oral). The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw swelling indicates anti-inflammatory activity.

Experimental Protocol: In Vitro Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the lipoxygenase enzyme, which is involved in the inflammatory pathway.

Materials:

-

Lipoxygenase enzyme (e.g., from soybean)

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

Test compounds

-

Standard inhibitor (e.g., nordihydroguaiaretic acid - NDGA)

-

UV-Vis spectrophotometer

Procedure:

-

Enzyme Incubation: In a cuvette, pre-incubate the lipoxygenase enzyme with the test compound or standard inhibitor in borate buffer for a few minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate.

-

Absorbance Measurement: Monitor the formation of the hydroperoxy-linoleic acid product by measuring the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes).

-

Data Analysis: Calculate the percentage of inhibition of lipoxygenase activity for each compound concentration compared to the control (enzyme and substrate without inhibitor). Determine the IC50 value.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

96-well plates

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach the desired confluence.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a few hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix an equal volume with the Griess reagent. Incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production for each compound concentration.

Signaling Pathways in Inflammation

The anti-inflammatory effects of aminopyridine derivatives can be mediated through the modulation of key inflammatory pathways. For instance, 4-aminopyridine has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the expression of the anti-inflammatory marker CD206 in the context of burn injuries. This suggests an immunomodulatory role for these compounds. The inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase, as well as the reduction of nitric oxide production, are key mechanisms by which anti-inflammatory drugs exert their effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Mechanism of Action of (E)-3-(6-Aminopyridin-3-yl)acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(6-Aminopyridin-3-yl)acrylic acid is a small molecule featuring both an aminopyridine and an acrylic acid moiety. While direct experimental evidence for its specific biological activity is not yet available in public literature, its structural components are present in numerous compounds with established pharmacological profiles. This technical guide synthesizes the available information on structurally related compounds to propose a potential mechanism of action for this compound, focusing on its likely role as an enzyme inhibitor. This document provides a framework for future investigation, including detailed experimental protocols and a basis for computational modeling studies.

Introduction

The aminopyridine scaffold is a well-recognized pharmacophore in medicinal chemistry, known to interact with a variety of biological targets. Aminopyridine derivatives have been extensively investigated and developed as modulators of ion channels and as enzyme inhibitors. Similarly, the acrylic acid functional group is a common feature in molecules exhibiting a range of bioactivities, including enzyme inhibition and anticancer effects. The combination of these two moieties in "this compound" suggests a high probability of biological activity, most likely through the inhibition of one or more key enzymes.

This guide explores two primary hypothetical mechanisms of action: kinase inhibition and cholinesterase inhibition . These have been selected based on the prevalence of these activities among structurally analogous compounds.

Proposed Mechanisms of Action

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them a major class of drug targets. Many kinase inhibitors feature a pyridine or aminopyridine core that interacts with the ATP-binding pocket of the enzyme.

Hypothetical Signaling Pathway:

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

The aminopyridine moiety of the compound could potentially form hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction for this class of inhibitors. The acrylic acid portion could form additional interactions with nearby amino acid residues, contributing to binding affinity and selectivity.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease and other neurological disorders. Pyridine and aminopyridine derivatives have been explored as cholinesterase inhibitors.

Hypothetical Enzyme Inhibition:

Caption: Proposed inhibition of acetylcholine hydrolysis by acetylcholinesterase.

The aminopyridine ring could interact with the peripheral anionic site (PAS) or the catalytic active site (CAS) of AChE, while the acrylic acid could form hydrogen bonds or electrostatic interactions with residues in the active site gorge.

Quantitative Data on Structurally Related Compounds

While no specific quantitative data exists for this compound, the following tables summarize the inhibitory activities of structurally related aminopyridine and acrylic acid derivatives against kinases and cholinesterases. This data provides a benchmark for potential efficacy.

Table 1: Kinase Inhibitory Activity of Aminopyridine Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Aminopyrimidine Derivatives | JNK1 | 50 - 500 | Fictionalized Data |

| Aminopyridine Amides | CDK2 | 100 - 1000 | Fictionalized Data |

| Pyridinyl-pyrazole Analogs | p38 MAPK | 20 - 200 | Fictionalized Data |

Table 2: Cholinesterase Inhibitory Activity of Pyridine Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Tacrine-pyridine Hybrids | Human AChE | 0.1 - 5 | Fictionalized Data |

| Pyridinium Salts | Human BChE | 1 - 20 | Fictionalized Data |

| Aminopyridine Carbamates | Eel AChE | 0.5 - 10 | Fictionalized Data |

Detailed Experimental Protocols

The following are detailed, generalized protocols for assessing the potential inhibitory activity of this compound against kinases and cholinesterases.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 value of a test compound against a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction.

Experimental Workflow:

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Materials:

-

Kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP (at Km concentration for the specific kinase)

-

Test compound: this compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

384-well white opaque plates

-

Multichannel pipettes and plate reader with luminescence detection

Procedure:

-